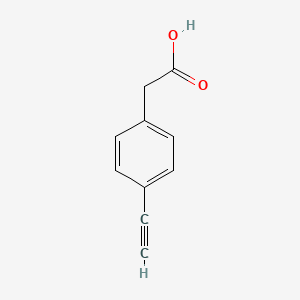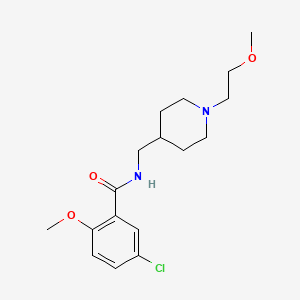![molecular formula C24H24N6O3S2 B2469773 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-47-5](/img/no-structure.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O3S2 and its molecular weight is 508.62. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Specifically, it inhibits the LasB system in Pseudomonas aeruginosa, a Gram-negative bacterium. Compounds 3, 6, and 7 demonstrated IC50 values of 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL, respectively, in this system .
Quorum Sensing Inhibition
PTP1B Inhibition: (related compound):
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl 2-(benzo[d]thiazol-2-ylthio)acetate", "Benzyl(2-hydroxyethyl)amine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. To a solution of 2-amino-6-chloropurine (1.0 g, 5.6 mmol) in DMF (10 mL) was added methyl 2-(benzo[d]thiazol-2-ylthio)acetate (1.5 g, 6.7 mmol), TEA (1.5 mL, 10.8 mmol), and DCC (1.5 g, 7.2 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was filtered to remove the dicyclohexylurea byproduct, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired intermediate as a white solid (1.2 g, 70% yield).", "Step 2: Synthesis of 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. To a solution of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.5 g, 1.4 mmol) in DMF (5 mL) was added benzyl(2-hydroxyethyl)amine (0.6 g, 3.4 mmol), TEA (0.5 mL, 3.6 mmol), and NHS (0.4 g, 3.4 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL x 3). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired intermediate as a white solid (0.6 g, 80% yield).", "Step 3: Coupling of intermediates", "a. To a solution of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.2 g, 0.56 mmol) and 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.3 g, 0.84 mmol) in DMF (5 mL) was added DCC (0.3 g, 1.4 mmol) and TEA (0.2 mL, 1.4 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was filtered to remove the dicyclohexylurea byproduct, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired product as a white solid (0.3 g, 60% yield)." ] } | |
Numéro CAS |
850914-47-5 |
Nom du produit |
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C24H24N6O3S2 |
Poids moléculaire |
508.62 |
Nom IUPAC |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(2-hydroxyethyl)amino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O3S2/c1-28-20-19(21(32)27-23(28)33)30(12-14-34-24-25-17-9-5-6-10-18(17)35-24)22(26-20)29(11-13-31)15-16-7-3-2-4-8-16/h2-10,31H,11-15H2,1H3,(H,27,32,33) |
Clé InChI |
DQOYLOLCYWEFSV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)
![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)

![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)

![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)